EF-5
Overview
Description
EF-5, also known as 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl) acetamide, is a compound developed at the University of Pennsylvania by Dr. Cameron Koch and Dr. Sydney Evans. It is primarily used as a hypoxia marker, selectively binding to hypoxic cells and forming adducts. This compound is widely used in scientific research to identify and study hypoxic conditions in cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EF-5 involves the reaction of 2-nitroimidazole with 2,2,3,3,3-pentafluoropropylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: EF-5 undergoes several types of chemical reactions, including:
Reduction: this compound can be reduced under hypoxic conditions, forming adducts with cellular macromolecules.
Substitution: The nitro group in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Common reagents include reducing agents such as sodium dithionite or ascorbic acid.
Substitution: Reagents such as nucleophiles can be used for substitution reactions, often requiring a catalyst and specific temperature conditions.
Major Products:
Reduction: The major products of this compound reduction are adducts formed with cellular proteins and nucleic acids.
Substitution: The products depend on the substituent introduced, but generally include modified imidazole derivatives.
Scientific Research Applications
EF-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study redox reactions and hypoxia in chemical systems.
Biology: Employed to identify and quantify hypoxic cells in various biological samples, including tumors and tissues.
Medicine: Utilized in cancer research to study tumor hypoxia and its effects on treatment outcomes. .
Industry: Applied in the development of hypoxia-targeted therapies and diagnostic tools.
Mechanism of Action
EF-5 exerts its effects by selectively binding to hypoxic cells. Upon injection into animal tissues, this compound diffuses into cells and undergoes bioreductive activation under low oxygen conditions. This activation leads to the formation of reactive intermediates that covalently bind to cellular macromolecules, forming stable adducts. The binding of this compound can be detected using monoclonal antibodies conjugated to fluorescent dyes, allowing for the visualization and quantification of hypoxic cells .
Comparison with Similar Compounds
EF-5 is unique in its ability to selectively bind to hypoxic cells and form stable adducts. Similar compounds include:
Pimonidazole: Another hypoxia marker that exists in two forms, one charged and hydrophilic, the other lipophilic.
Tirapazamine: A bioreductive prodrug activated under hypoxic conditions, used in cancer therapy.
CEN-209: Another bioreductive prodrug with similar hypoxia-targeting properties.
This compound’s lipophilic and uncharged nature allows for rapid and even tissue distribution, making it a valuable tool for hypoxia detection and research .
Properties
IUPAC Name |
2-(2-nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N4O3/c9-7(10,8(11,12)13)4-15-5(18)3-16-2-1-14-6(16)17(19)20/h1-2H,3-4H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGDSDPOPRWSCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165114 | |
Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152721-37-4 | |
Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152721-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EF5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152721374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EF-5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383HJ2T87O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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